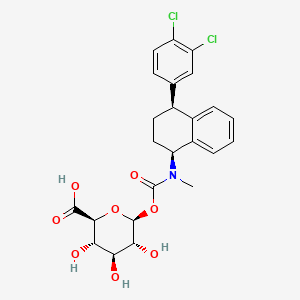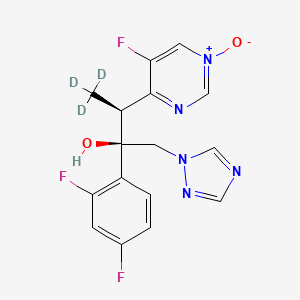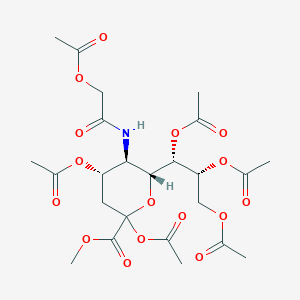
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2-isocyanato-2-methyl-, zinc complex, commonly known as Zincon, is a chemical compound that has been used in various scientific research applications. It is a chelating agent that forms a complex with zinc ions, which makes it useful in studying the role of zinc in biological systems.
Mécanisme D'action
Zincon forms a complex with zinc ions, which results in a color change from yellow to blue. The intensity of the blue color is proportional to the concentration of zinc ions in the sample. This colorimetric assay is widely used to measure the concentration of zinc ions in biological samples.
Effets Biochimiques Et Physiologiques
Zinc is essential for many biological processes, including DNA synthesis, cell division, and immune function. Zinc deficiency can lead to various health problems, including growth retardation, immune dysfunction, and impaired wound healing. Zincon has been used to study the role of zinc in these processes and to develop new therapies for zinc deficiency.
Avantages Et Limitations Des Expériences En Laboratoire
Zincon has several advantages for lab experiments, including its high sensitivity and specificity for zinc ions. It is also easy to use and relatively inexpensive. However, it has some limitations, including interference from other metal ions and the need for careful sample preparation to avoid contamination.
Orientations Futures
There are several future directions for the use of Zincon in scientific research. One area of interest is the role of zinc in neurodegenerative diseases such as Alzheimer's disease. Zincon has been used to study the concentration of zinc ions in the brains of Alzheimer's patients, and it may be useful in developing new therapies for this disease. Other areas of interest include the role of zinc in cancer, immune function, and wound healing.
Conclusion:
In conclusion, Zincon is a useful chemical compound that has been used in various scientific research applications. It is a chelating agent that forms a complex with zinc ions, which makes it useful in studying the role of zinc in biological systems. Zincon has several advantages for lab experiments, including its high sensitivity and specificity for zinc ions. However, it has some limitations, including interference from other metal ions and the need for careful sample preparation. There are several future directions for the use of Zincon in scientific research, including the study of zinc in neurodegenerative diseases and cancer.
Méthodes De Synthèse
Zincon can be synthesized by reacting 2-methylpropane-2-isocyanate with zinc acetate in a solvent such as ethanol. The reaction produces a yellow-orange powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Zincon has been used in various scientific research applications, including the study of zinc in biological systems. Zinc is an essential micronutrient that plays a critical role in many biological processes, including gene expression, enzyme activity, and protein synthesis. Zincon is used to measure the concentration of zinc ions in various biological samples, including blood, urine, and cerebrospinal fluid.
Propriétés
Numéro CAS |
104676-71-3 |
|---|---|
Nom du produit |
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX |
Formule moléculaire |
C10H18Br2N2Zn |
Poids moléculaire |
391.46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



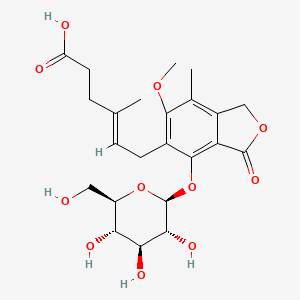
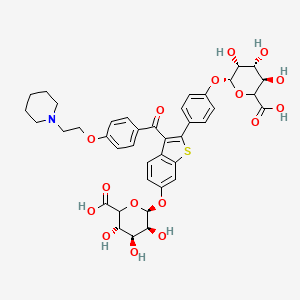
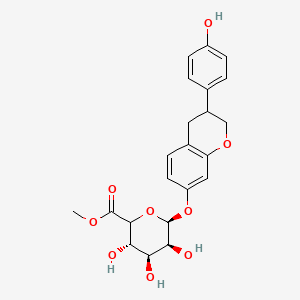
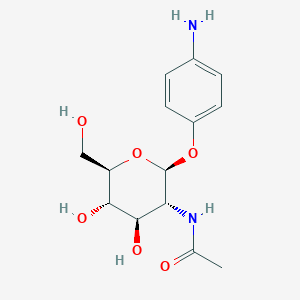
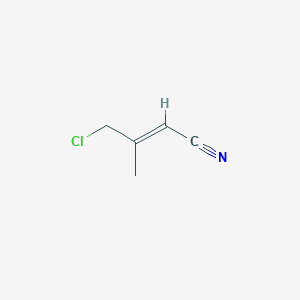
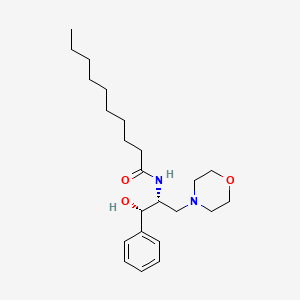
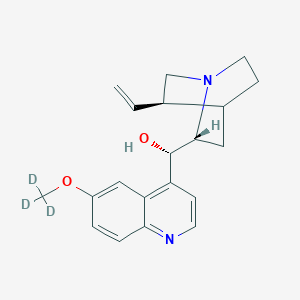
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
